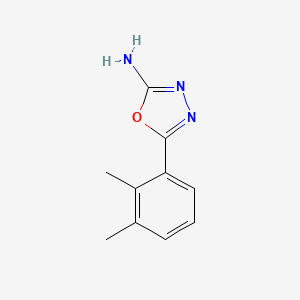

5-(2,3-二甲苯基)-1,3,4-恶二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

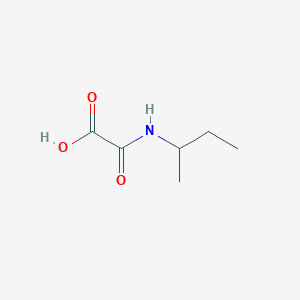

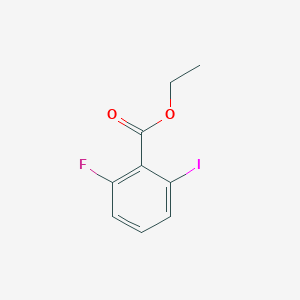

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the rearrangement of 5-arylisoxazole-3-hydroxamic acids in the presence of aqueous KOH to form 3,4-substituted 1,2,5-oxadiazoles . Another method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is reported using a Ugi-4CR/aza-Wittig sequence, which is a one-pot, four-component condensation reaction that provides an efficient alternative to traditional synthesis methods . Additionally, the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains has been described, where hydrazides are reacted with dodecyl isocyanate followed by cyclization to yield the desired products .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed through various spectroscopic techniques. For instance, the structure of a 1,3,4-oxadiazole derivative with a 2,5-dimethylphenyl substituent was confirmed by single crystal X-ray analysis . Similarly, the structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was characterized by NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic space group and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions. For example, the reaction of 1,3,4-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a pyrrol substituent . Additionally, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by their substituents. For instance, the introduction of a tetrazole moiety can lead to the formation of energetic material precursors with specific crystallographic properties and sensitivity to impact and friction . The presence of long alkyl chains can also affect the lipophilicity and potential biological activity of these compounds, as seen in the moderate dual inhibition of acetyl- and butyrylcholinesterase by certain 5-aryl-1,3,4-oxadiazol-2-amines .

科学研究应用

治疗应用

抗菌和抗癌活性

1,3,4-恶二唑衍生物因其抗菌和抗癌特性而受到广泛研究。这些化合物表现出广泛的生物活性,包括抗菌、抗真菌、抗结核、抗疟疾和抗癌作用。含 1,3,4-恶二唑核的杂环系统因其抗肿瘤、抗真菌、抗结核、抗疟疾和抗菌活性而尤为重要,展示了基于 1,3,4-恶二唑杂环衍生物的生物导向药物合成 (BIODS) 的潜力 (Karpenko, Panasenko, & Knysh, 2020)。

金属离子传感和光致发光应用

1,3,4-恶二唑还因其高光致发光量子产率和优异的热和化学稳定性而在金属离子传感中得到应用。这些特性使 1,3,4-恶二唑衍生物适用于各种金属离子的化学传感器,突出了它们在药理学应用之外的多功能性 (Sharma, Om, & Sharma, 2022)。

药物开发和生物等排体

1,3,4-恶二唑核是开发新药的关键结构单元。将其纳入化合物中已导致发现具有抗病毒、镇痛、抗炎、抗肿瘤、抗氧化、杀虫和抗寄生虫特性的药物。恶二唑核心充当羧酸、羧酰胺和酯的生物等排体,在新型候选药物的合理设计中发挥着重要作用 (Rana, Salahuddin, & Sahu, 2020)。

未来方向

属性

IUPAC Name |

5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSDCDUIGPFCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NN=C(O2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602669 |

Source

|

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016705-98-8 |

Source

|

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)